5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(6-methylpyridin-2-yl)furan-2-carboxamide
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Overview
Description
5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(6-methylpyridin-2-yl)furan-2-carboxamide is a complex organic compound that features a furan ring, a pyrimidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(6-methylpyridin-2-yl)furan-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(6-methylpyridin-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄
Reduction: LiAlH₄, NaBH₄
Substitution: Amines, thiols
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(6-methylpyridin-2-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(6-methylpyridin-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-2-furoic acid
- N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenylfuran-2-yl)acetamide
- 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
Uniqueness
5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(6-methylpyridin-2-yl)furan-2-carboxamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H18N4O2S |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-N-(6-methylpyridin-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C18H18N4O2S/c1-11-5-4-6-16(19-11)22-17(23)15-8-7-14(24-15)10-25-18-20-12(2)9-13(3)21-18/h4-9H,10H2,1-3H3,(H,19,22,23) |
InChI Key |
ZILAKMQYHJHAHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=C(O2)CSC3=NC(=CC(=N3)C)C |
Origin of Product |
United States |
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